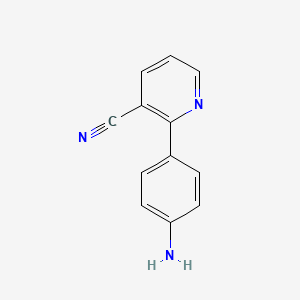

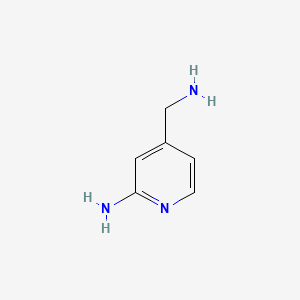

4-(Aminomethyl)pyridin-2-amine

Overview

Description

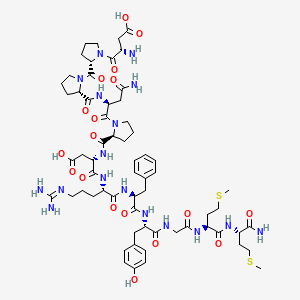

4-(Aminomethyl)pyridin-2-amine is a compound that has derivatives acting as reversible inhibitors of various copper amine oxidases (CAOs) . It is a trifunctional amine used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs .

Molecular Structure Analysis

The molecular formula of this compound is C6H8N2, and its molecular weight is 108.1411 . The structure is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

Synthesis and Selectivity : A study by Yin et al. (2007) demonstrated a general and efficient method for the 2-amination of pyridines and quinolines. This process, which involves the conversion of pyridine N-oxides to 2-aminopyridines, shows high yields and excellent selectivity, making it a valuable method in the synthesis of compounds like 4-(Aminomethyl)pyridin-2-amine (Yin et al., 2007).

NMR Studies on Protonation : Research by Anderegg, Popov, and Pregosin (1986) used nitrogen-NMR to study the protonation of 2-(aminomethyl)pyridine. They found that the most basic site is the aliphatic N-atom, providing insight into the compound's chemical behavior (Anderegg et al., 1986).

Synthesis of Functionalized Ligands : A study by Vermonden et al. (2003) involved the synthesis of 4-functionalized pyridine-based ligands with aminomethyl groups. These ligands act as terdentate ligands for metal ions and are useful in the development of bifunctional and amphiphilic ligands (Vermonden et al., 2003).

Oxidation of Amine Complexes : Keene, Ridd, and Snow (1983) investigated the oxidation of amine complexes, specifically focusing on complexes like 2-(aminomethyl)pyridine. Their research provided insights into the reaction mechanisms and the nature of dehydrogenation of the α-carbon atom in these oxidations (Keene et al., 1983).

Catalysis of Aminomethylation Reactions : Nagae et al. (2015) explored the aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes. This research is significant for understanding the catalytic activities and mechanisms involved in reactions relevant to this compound (Nagae et al., 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

2-Picolylamine, a similar compound, is a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates. It also serves as a chelating ligand for the synthesis of complexes such as zinc picolylamine complex and Cu (II) picolylamine complex . These applications suggest potential future directions for the use of 4-(Aminomethyl)pyridin-2-amine.

Mechanism of Action

Target of Action

4-(Aminomethyl)pyridin-2-amine is an organic compound that is structurally similar to 4-Aminopyridine . 4-Aminopyridine is known to target potassium channels, specifically the Kv1 family of voltage-activated K+ channels . It is used as a research tool in characterizing subtypes of these channels .

Mode of Action

As a structural analog of 4-Aminopyridine, this compound may interact with its targets in a similar manner. 4-Aminopyridine acts as a relatively selective blocker of the Kv1 family of voltage-activated K+ channels . It has also been shown to potentiate voltage-gated ca2+ channel currents independent of effects on voltage-activated k+ channels .

Pharmacokinetics

It is known that 4-aminopyridine, a structurally similar compound, has a high bioavailability of 96% .

Biochemical Analysis

Biochemical Properties

It is known that aminomethylpyridines can act as ligands, forming complexes with various biomolecules . The nature of these interactions is likely dependent on the specific biomolecules involved and the conditions under which the reactions occur.

Cellular Effects

The cellular effects of 4-(Aminomethyl)pyridin-2-amine are currently not well-documented. Similar compounds have been shown to interact with various cellular processes. For instance, aminopyridines can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Similar compounds are involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name |

4-(aminomethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-5-1-2-9-6(8)3-5/h1-3H,4,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQKTLFFQSDTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652988 | |

| Record name | 4-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199296-51-0 | |

| Record name | 4-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-2-amine hydrochloride](/img/structure/B596668.png)

![[3,4'-Bipyridin]-5-ylmethanol](/img/structure/B596677.png)

![3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid](/img/structure/B596679.png)